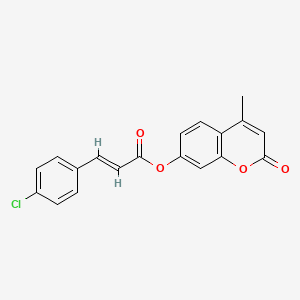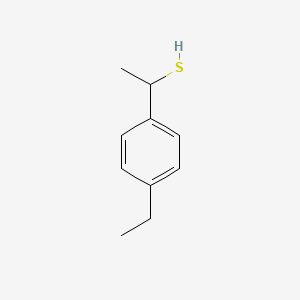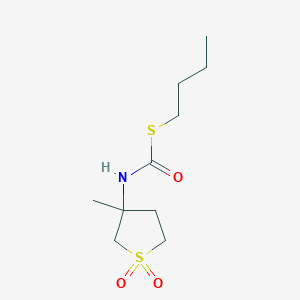![molecular formula C15H22BrNO3S B12121261 [(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B12121261.png)
[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine is a complex organic compound that features a brominated aromatic ring, a methoxy group, and a sulfonyl group attached to a cyclohexylmethylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine typically involves multiple steps, starting with the bromination of 2-methoxy-4-methylphenol. The bromination is carried out using bromine under the catalysis of iron powder. The resulting 5-bromo-2-methoxy-4-methylphenol is then subjected to sulfonylation using a suitable sulfonyl chloride in the presence of a base such as pyridine. Finally, the sulfonylated intermediate is reacted with cyclohexylmethylamine to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for the bromination and sulfonylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Products such as 5-bromo-2-methoxy-4-methylbenzoic acid.
Reduction: Products such as 5-bromo-2-methoxy-4-methylphenyl sulfide.
Substitution: Products such as 5-azido-2-methoxy-4-methylphenyl sulfonyl cyclohexylmethylamine.
Applications De Recherche Scientifique
[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of [(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The bromine atom and methoxy group can also participate in various biochemical pathways, contributing to the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine can be compared with other similar compounds such as:
- 5-Bromo-2-methoxy-4-methylphenyl sulfonyl phenylethylamine
- 5-Bromo-2-methoxy-4-methylphenyl sulfonyl methylpropylamine
These compounds share similar structural features but differ in the nature of the amine moiety attached to the sulfonyl group. The unique combination of the cyclohexylmethylamine moiety in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C15H22BrNO3S |
|---|---|
Poids moléculaire |
376.3 g/mol |
Nom IUPAC |
5-bromo-N-cyclohexyl-2-methoxy-N,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C15H22BrNO3S/c1-11-9-14(20-3)15(10-13(11)16)21(18,19)17(2)12-7-5-4-6-8-12/h9-10,12H,4-8H2,1-3H3 |
Clé InChI |
RBNGEZNUEDCTAQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1Br)S(=O)(=O)N(C)C2CCCCC2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B12121204.png)
![3-methyl-N-propyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B12121218.png)






methanethione](/img/structure/B12121264.png)
![N-tert-butyl-2-[(4-acetamidophenyl)amino]propanamide](/img/structure/B12121276.png)
![(E)-N-(benzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B12121278.png)
![2-[(2,3-dichlorophenyl)amino]-8-methyl-4-(4-methylphenyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12121284.png)

